molecular formula C14H10O6 B1671438 Swertianin CAS No. 20882-75-1

Swertianin

Cat. No. B1671438
CAS RN: 20882-75-1
M. Wt: 274.22 g/mol
InChI Key: BDBVOZGRVBXANN-UHFFFAOYSA-N
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Description

Swertianin, also known as 当药宁 in Chinese, is a natural compound extracted from traditional Chinese herbs . It is a yellow crystalline solid that is soluble in water and ethanol . It is widely used for its anti-inflammatory, antioxidant, and anti-tumor properties . Research shows that Swertianin can inhibit the growth and spread of tumor cells and has an effect in reducing inflammation . In addition, Swertianin is also used as an adjuvant treatment for cardiovascular diseases and neurodegenerative diseases .


Synthesis Analysis

The synthesis of Swertianin is mainly obtained by extraction from Angelica . The specific method is to grind Angelica into powder, then extract it with a solvent such as water or ethanol . The obtained solution is filtered, concentrated, and crystallized to obtain Swertianin .


Molecular Structure Analysis

Swertianin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 2, and 8 and a methoxy group at position 6 . Its molecular formula is C14H10O6 .


Physical And Chemical Properties Analysis

Swertianin has a molecular weight of 274.22 . It is a yellow crystalline solid that is soluble in water and ethanol . The density is 1.586, the melting point is 243℃, and the boiling point is 576.9°C at 760 mmHg .

Scientific Research Applications

Chemical Constituents of Swertia Plants

Swertianin, a xanthone compound, has been identified in various species of Swertia, a traditional herb used in southwest China. Studies have isolated swertianin from plants like Swertia delavayi, revealing its presence in different Swertia species (Wang Xiao-fei, 2007).

Antioxidant Activities

Swertianin exhibits significant antioxidant activities. For instance, it has shown strong protection against γ-ray induced DNA damage and lipid peroxidation inhibition, indicating its potential as a natural antioxidant (B. S. Patro, G. Chintalwar, S. Chattopadhyay, 2005).

Hypoglycemic Properties

Research on Swertia chirayita identified swertianin as a compound with hypoglycemic properties, playing a role in the medicinal value of the plant in treating diabetes (R. K. Asthana, N. K. Sharma, D. K. Kulshreshtha, S. K. Chatterjee, 1991).

Role in Diabetes Treatment

A study on Swertia punicea demonstrated that methylswertianin and bellidifolin, related to swertianin, significantly reduced fasting blood glucose and improved insulin resistance, highlighting their potential in treating type-2 diabetes (L. Tian, X. Bai, X-H. Chen, J-B Fang, S-H Liu, J-C Chen, 2010).

Anticonvulsant and Anxiolytic Effects

Swertianin has been analyzed for its role in anticonvulsant and anxiolytic effects. A study on Swertia corymbosa extract containing swertianin showed promising results in models of seizure and anxiety, suggesting its therapeutic potential in these areas (G. Mahendran, G. Thamotharan, S. Sengottuvelu, V. N. Bai, 2014).

Anti-proliferative and Anti-inflammatory Effects

Swertianin has shown significant anti-proliferative and anti-inflammatory activities in vitro. These properties indicate its potential use in the treatment of various diseases where inflammation and abnormal cell proliferation are factors (G. Mahendran, M. Manoj, K. Prasad, V. N. Bai, 2015).

Scientific Research Applications of Swertianin

Chemical Constituents of Swertia delavayi

Swertianin is identified as a significant compound in Swertia delavayi, a traditional herb in southwest China. This study isolated swertianin (1,7,8-trihydroxy-3-methoxyxanthone) and other compounds from this plant, marking their first discovery in Swertia delavayi (Wang Xiao-fei, 2007).

Antioxidant Activities of Swertia Xanthones

Swertianin exhibits notable antioxidant activities. A study on Swertia decussata xanthones, including swertianin, demonstrated its effectiveness in inhibiting lipid peroxidation and scavenging DPPH and superoxide radicals. Swertianin also showed strong protection against γ-ray induced DNA damage, underscoring its potential as an antioxidant (B. S. Patro, G. Chintalwar, S. Chattopadhyay, 2005).

Hypoglycemic Principle in Swertia Chirayita

In a study on Swertia chirayita, a plant with hypoglycemic properties, swertianin was identified as a key compound contributing to these properties, indicating its potential role in diabetes treatment (R. K. Asthana, N. K. Sharma, D. K. Kulshreshtha, S. K. Chatterjee, 1991).

Anti-diabetic Effects of Swertianin Derivatives

Research on Swertia punicea explored the hypoglycemic and hypolipidemic effects of methylswertianin, a derivative of swertianin. The study highlighted the potential of these compounds in treating type-2 diabetes through improving insulin resistance (L. Tian, X. Bai, X-H. Chen, J-B Fang, S-H Liu, J-C Chen, 2010).

Anxiolytic and Anticonvulsant Activities

Swertianin was evaluated for its anxiolytic, antidepressant, and anticonvulsant activity in a study on Swertia corymbosa. The findings suggest its therapeutic potential in treating anxiety and seizure disorders (G. Mahendran, G. Thamotharan, S. Sengottuvelu, V. N. Bai, 2014).

Future Directions

Swertianin has been found to exhibit antioxidant activities . It is also being explored for its potential in hair growth treatments . In a study, it was found that Swertianin Extract can stimulate hair growth by 150% after 19 days of use . It also effectively inhibits the operation of hair loss factors by up to 64% . These findings suggest that Swertianin has potential for future applications in hair growth and anti-hair loss products .

properties

IUPAC Name

1,2,8-trihydroxy-6-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-6-4-8(16)11-10(5-6)20-9-3-2-7(15)13(17)12(9)14(11)18/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBVOZGRVBXANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174998
Record name Gentiakochianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Swertianin

CAS RN

20882-75-1
Record name Swertianin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20882-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentiakochianin
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Record name 20882-75-1
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Record name Gentiakochianin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SWERTIANIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890WXQ4KC0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
TK Kowa, D Zofou, R Mbouangouere… - Records of Natural …, 2016 - acgpubs.org
One new cerebroside derivative, namely liebrechtsianoside A (1), along with five known compounds: tetracosanoic acid (2), swertiaperennin (3), decussatin (4), swertianin (5) and β-…
Number of citations: 12 www.acgpubs.org
J Nadinic, S Debenedetti - researchgate.net
… or hydroxy groups in the para-position of the B-ring, as in bellidifolin (12) and swerchirin (14), were active, whereas the methoxy or hydroxyl groups in the ortho-position as in swertianin …
Number of citations: 3 www.researchgate.net
JG Sun, Y Zhang, L Wang, XY Xue, HB Xiao… - Polish Journal of …, 2007 - infona.pl
… from swertianin 7-Orhamnosyl( 1 rarr 2)xyloside, swertianin 7-… from swertianin 7-Orhamnosyl( 1 rarr 2)xyloside, swertianin 7-… fragmentation mechanism for 1:1 swertianin 7-O-rhamnosyl(…
Number of citations: 1 www.infona.pl
MA SAEED, MR FORD - ACTA Pharmaceutica Sciencia, 1998 - actapharmsci.com
… norswertianin (2), bellidifolin (3) and swertianin (4) … and swertianin (4) was the least antibacterial agent when compared with kanamycin. On the other hand, bellidifolin (3) and swertianin …
Number of citations: 4 actapharmsci.com
JN Roitman, E Wollenweber, FJ Arriaga-Giner - Journal of plant physiology, 1992 - Elsevier
… as the known tetrasubstituted compounds decussatin, swertianin, and nor-swertianin. … of 2 and 3 with authentic samples of swertianin and decussatin. Two further products also …
Number of citations: 10 www.sciencedirect.com
RK Asthana, NK Sharma, DK Kulshreshtha… - Phytochemistry, 1991 - Elsevier
… (7-O-methyl swertianin) respectively on the basis of their mp and UV, ‘HNMR and mass spectral data [7,13, 151. 1 3C NMR assignments of the three xanthones (1,3 and 4) have also …
Number of citations: 58 www.sciencedirect.com
G Tovilovic-Kovacevic, N Zogovic… - Biodiversity and …, 2020 - Elsevier
Gentianaceae have a long history of use as traditional remedies for the treatment of various ailments. The medicinal properties of crude herbal drug are attributed to bitter glycosides, …
Number of citations: 11 www.sciencedirect.com
N Fukamiya, M Okano, K Kondo… - Journal of natural …, 1990 - ACS Publications
Two known xanthones, decussatin [1] and gentiacaulein [2], were isolated from theaerial parts of Swertia punicea by means of cc and preparative tic. Three known com-pounds, …
Number of citations: 26 pubs.acs.org
PP Singh, Ambika, SMS Chauhan - Natural Product Research, 2012 - Taylor & Francis
… The compound B was found to be swertianin (1,7,8-trihydroxy-3-methoxyxanthone, 2). On elution with CHCl 3 , 17 mg of compound C was isolated as a yellow solid. Its mp was 260C. …
Number of citations: 50 www.tandfonline.com
S Ashida, SF Noguchi, T Suzuki - Journal of the American Oil Chemists' …, 1994 - Springer
… The inhibitory effect of swertianin and bellidifolin on the oxidation of ML was compared with that of BHT and a-… Swertianin was least effective among the four antioxidants tested (Fig. 4). …
Number of citations: 38 link.springer.com

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